molecular formula C17H20ClN3O2 B12723740 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N',2,6-tetramethyl- CAS No. 161771-93-3

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N',2,6-tetramethyl-

Cat. No.: B12723740
CAS No.: 161771-93-3
M. Wt: 333.8 g/mol
InChI Key: JRGCIKRNIQEESC-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly in the field of medicinal chemistry . The unique structure of this compound, featuring a 1,4-dihydropyridine core with specific substitutions, makes it a subject of interest for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- typically involves multi-component reactions. One common method includes the use of aldehydes, 1,3-dicarbonyl compounds, and ammonium acetate under specific conditions. For instance, a sealed Schlenk tube containing 0.5 mL of BMI·NTf2, 1.00 mmol of the aldehyde, 2.00 mmol of the 1,3-dicarbonyl compound, and 1.00 mmol of ammonium acetate is allowed to react at 90°C for 4 hours .

Industrial Production Methods

Industrial production methods for this compound often employ green synthetic methodologies to enhance efficiency and reduce environmental impact. Multi-component one-pot reactions are favored due to their simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- undergoes various types of chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Introduction of different substituents at specific positions on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various substituted pyridines and dihydropyridines, which have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a calcium channel blocker, anticancer agent, and neuroprotective agent.

    Industry: Utilized in the development of insecticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, thereby exerting its effects on cardiovascular and neurological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-Pyridinedicarboxamide, 1,4-dihydro-4-(2-chlorophenyl)-N,N’,2,6-tetramethyl- lies in its specific substitutions, which confer unique biological and chemical properties.

Properties

CAS No.

161771-93-3

Molecular Formula

C17H20ClN3O2

Molecular Weight

333.8 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-N,5-N,2,6-tetramethyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C17H20ClN3O2/c1-9-13(16(22)19-3)15(11-7-5-6-8-12(11)18)14(10(2)21-9)17(23)20-4/h5-8,15,21H,1-4H3,(H,19,22)(H,20,23)

InChI Key

JRGCIKRNIQEESC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)NC)C2=CC=CC=C2Cl)C(=O)NC

Origin of Product

United States

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